tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is added through an oxidation reaction.
Carbamate Formation: The final step involves the formation of the carbamate ester using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbamate ester to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid methyl ester
- (3R,4S)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid ethyl ester
- (3R,4S)-(1-Benzyl-3-hydroxy-piperidin-4-yl)-carbamic acid isopropyl ester
Uniqueness
tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXNBTZLOOGHU-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C[C@H]1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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